2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,4-dimethoxyphenyl)acetamide
Overview
Description
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of an isoquinoline ring system and a dimethoxyphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Intermediate: The isoquinoline ring system can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline core.
Acetamide Formation: The isoquinoline intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetamide derivative.
Substitution Reaction: The chloroacetamide derivative undergoes a nucleophilic substitution reaction with 2,4-dimethoxyaniline to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The isoquinoline ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield reduced isoquinoline derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base
Major Products
Oxidation: Quinoline derivatives
Reduction: Reduced isoquinoline derivatives
Substitution: Various substituted acetamide derivatives
Scientific Research Applications
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,4-dimethoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
DNA Intercalation: Intercalating into DNA strands, potentially affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-phenylacetamide
- 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethoxyphenyl)acetamide
- 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,5-dimethoxyphenyl)acetamide
Uniqueness
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(2,4-dimethoxyphenyl)acetamide is unique due to the specific positioning of the dimethoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-23-16-7-8-17(18(11-16)24-2)20-19(22)13-21-10-9-14-5-3-4-6-15(14)12-21/h3-8,11H,9-10,12-13H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDQJTGMUOXNPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2CCC3=CC=CC=C3C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901326006 | |
Record name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199354 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
852824-06-7 | |
Record name | 2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901326006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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